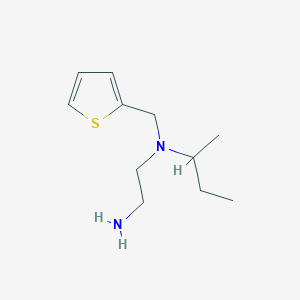
N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine
Übersicht
Beschreibung
N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine, abbreviated as SBTD, is a chemical compound belonging to the diamine family. It is a colorless liquid with a pungent odor and a boiling point of 177°C. SBTD has a wide range of applications in various fields, such as organic synthesis, medicinal chemistry, and material science. It is also used as a reagent in chemical reactions and as a catalyst in the production of polymers.
Wirkmechanismus
SBTD is known to act as a proton donor in certain chemical reactions. It can donate a proton to an acceptor molecule, resulting in a change in the molecule’s structure. This can then lead to the formation of a new product. In addition, SBTD is known to act as a Lewis acid, meaning it can accept electrons from other molecules.
Biochemische Und Physiologische Effekte
SBTD has been studied for its potential effects on biochemical and physiological processes. Studies have found that SBTD can act as a proton donor in certain biochemical reactions, resulting in changes in the structure and activity of the molecules involved. In addition, it has been found to interact with certain proteins, resulting in changes in their structure and activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of SBTD in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized from commonly available chemicals. Furthermore, it is a colorless liquid, making it easy to handle and measure. However, there are also some limitations to its use. It has a pungent odor and can be toxic if not handled properly. In addition, it can be difficult to separate from other compounds in a reaction.
Zukünftige Richtungen
There are several potential future directions for research involving SBTD. One potential area of research is the development of new methods for synthesizing SBTD. Another potential area of research is the exploration of its potential applications in medicinal chemistry and material science. Additionally, further research could be conducted on its potential effects on biochemical and physiological processes. Finally, further research could be conducted on its potential toxicity and how to minimize it.
Wissenschaftliche Forschungsanwendungen
SBTD has been widely studied in various scientific fields. In organic chemistry, it has been used as a reagent in the synthesis of a variety of compounds. In medicinal chemistry, it has been used as a starting material for the synthesis of various drugs. In material science, it has been used as a catalyst in the production of polymers. In addition, it has been studied for its potential applications in biochemistry and physiology.
Eigenschaften
IUPAC Name |
N'-butan-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c1-3-10(2)13(7-6-12)9-11-5-4-8-14-11/h4-5,8,10H,3,6-7,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHRJYAVEIGZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CCN)CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1392634.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B1392635.png)
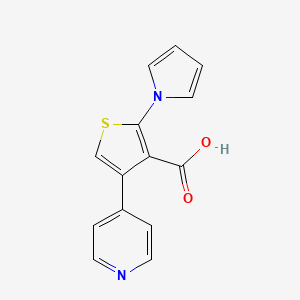
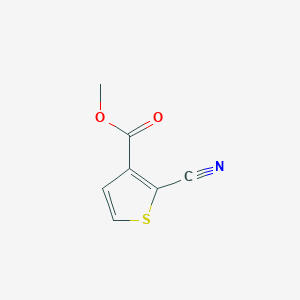
![(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine](/img/structure/B1392640.png)

![8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1392644.png)
![N-[4-(Heptyloxy)benzoyl]glycine](/img/structure/B1392645.png)
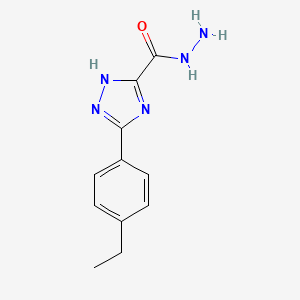
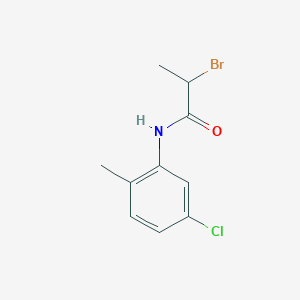
![(4-Chlorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392652.png)
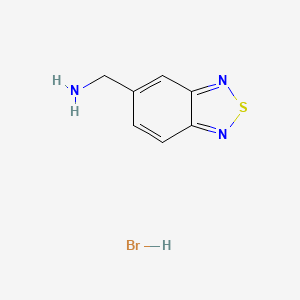
![tert-Butyl (2-{[2-amino-4-(morpholin-4-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1392655.png)
